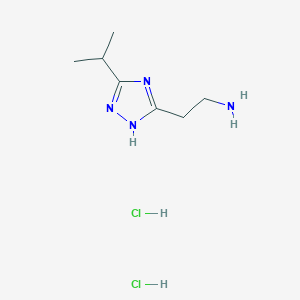![molecular formula C10H16N2OS B2720311 4,5-Dimethyl-2-[(pyrrolidin-2-yl)methoxy]-1,3-thiazole CAS No. 1482289-07-5](/img/structure/B2720311.png)
4,5-Dimethyl-2-[(pyrrolidin-2-yl)methoxy]-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethyl-2-[(pyrrolidin-2-yl)methoxy]-1,3-thiazole, also known as DMPT, is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. DMPT is a synthetic derivative of the naturally occurring amino acid, methionine, and has been shown to have a range of biochemical and physiological effects.
Applications De Recherche Scientifique
Antifungal Activity
Thiazole derivatives have been explored for their antifungal properties. For instance, a study conducted by Jafar et al. (2017) synthesized and tested various dimethylpyrimidin-derivatives containing a heterocyclic compound for their antifungal effects against Aspergillus terreus and Aspergillus niger. This research suggests that thiazole compounds could be developed into useful antifungal agents due to their biological activity against these fungi (Jafar et al., 2017).
Synthetic Applications
Research on thiazole compounds has also contributed significantly to synthetic chemistry. For example, Reinhoudt and Kouwenhoven (1974) described a novel route for synthesizing benzo[b]thiepins, indicating the versatility of thiazole derivatives in synthesizing complex heterocyclic systems. This demonstrates the compound's utility in facilitating the synthesis of diverse chemical structures, which could have various applications in material science and drug development (Reinhoudt & Kouwenhoven, 1974).
Corrosion Inhibition
A study by Chaitra et al. (2016) on thiazole-based pyridine derivatives as potential corrosion inhibitors for mild steel highlights another application area. The research found these compounds to be effective in protecting steel surfaces from corrosion, suggesting the potential of thiazole derivatives in industrial applications to prevent metal degradation (Chaitra et al., 2016).
Photophysical and Electrochemical Studies
Thiadiazole derivatives, closely related to thiazoles, have been studied for their photophysical and electrochemical properties. A study by Patil et al. (2020) explored the absorption and fluorescence spectra of a synthesized thiadiazole derivative, providing insights into its ground and excited state dipole moments. This research underscores the potential of thiazole derivatives in developing materials with specific optical and electronic properties, which could be relevant in creating sensors, photovoltaics, and other electronic devices (Patil et al., 2020).
Mécanisme D'action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various diseases .
Mode of Action
It is known that the pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been reported to have diverse biological activities, suggesting that they may have multiple molecular and cellular effects .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Propriétés
IUPAC Name |
4,5-dimethyl-2-(pyrrolidin-2-ylmethoxy)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c1-7-8(2)14-10(12-7)13-6-9-4-3-5-11-9/h9,11H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEVCFFBFUHAFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)OCC2CCCN2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2,2-dimethylpropanoic acid](/img/structure/B2720228.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide](/img/structure/B2720231.png)


![4-[(2-Cyanobenzyl)oxy]benzoic acid](/img/structure/B2720236.png)
![N-(4-ethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2720237.png)
![4-[(4-Chlorophenyl)sulfanyl]-2-(2-pyridinyl)-5-pyrimidinyl methyl ether](/img/structure/B2720238.png)

![2-Chloro-1-[3-(2-chloroacetyl)-4-fluorophenyl]ethanone](/img/structure/B2720241.png)

![N-(2-ethoxyphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2720243.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-6-ethoxy-N-methylpyridine-3-carboxamide](/img/structure/B2720249.png)

